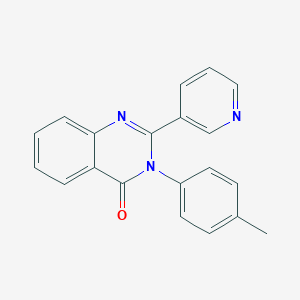
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been suggested that it may act as an inhibitor of various enzymes, including topoisomerase and HDAC.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has also been found to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone for lab experiments is its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, more studies are needed to explore the potential therapeutic applications of this compound in other fields, such as cardiovascular diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of 3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone involves a multi-step process that includes the condensation of 4-methylbenzaldehyde with 2-aminopyridine, followed by cyclization with 2-cyanobenzamide. The final product is obtained by the reduction of the nitrile group to an amine using sodium borohydride.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone has shown promising results in various scientific research applications. It has been studied extensively for its anticancer properties and has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been studied for its anti-inflammatory properties and has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its neuroprotective effects and has been found to improve cognitive function and reduce neuroinflammation.
Propiedades
Nombre del producto |
3-(4-methylphenyl)-2-(3-pyridinyl)-4(3H)-quinazolinone |
|---|---|
Fórmula molecular |
C20H15N3O |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-2-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-8-10-16(11-9-14)23-19(15-5-4-12-21-13-15)22-18-7-3-2-6-17(18)20(23)24/h2-13H,1H3 |
Clave InChI |
OKOMERYGOHLZPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)







